Dichloronitromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(nitro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYLLBGLKGFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221387 | |
| Record name | Methane, dichloronitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-89-3 | |
| Record name | Dichloronitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, dichloronitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, dichloronitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Reactivity Studies of Dichloronitromethane
Established Synthetic Pathways for Dichloronitromethane
The synthesis of this compound is primarily achieved through the direct chlorination of simple nitro compounds, a method that allows for the stepwise substitution of hydrogen atoms with chlorine.
The most common method for preparing this compound involves the controlled chlorination of nitromethane (B149229). smolecule.com This reaction proceeds by the sequential replacement of the acidic α-hydrogens of nitromethane with chlorine atoms. The process is typically conducted by bubbling chlorine gas through an alkaline solution of nitromethane or by using hypochlorite (B82951) salts. wikipedia.orggoogle.com
The reaction environment, particularly the pH, significantly influences the product distribution. During the chlorination of nitromethane, a mixture of monochloronitromethane, this compound, and the fully chlorinated product, trichloronitromethane (chloropicrin), can be formed. researchgate.netacs.org For instance, studies on the chloramination of nitromethane have shown that this compound can be detected as an intermediate, particularly under basic pH conditions. researchgate.net The progressive chlorination is driven by the electron-withdrawing nature of the nitro group, which acidifies the remaining α-hydrogens, facilitating further reaction. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired dichlorinated product.
Table 1: Representative Conditions for Chlorination of Nitromethane
| Starting Material | Chlorinating Agent | Reaction Conditions | Major Products | Reference |
|---|---|---|---|---|
| Nitromethane | Sodium Hypochlorite (NaOCl) | Aqueous solution | Chloropicrin (B1668804) (Trichloronitromethane) | wikipedia.org |
| Nitromethane | Chloramines | Aqueous, pH dependent | Monochloronitromethane, this compound, Chloropicrin | researchgate.net |
Reactions Involving Dichlorocarbene (B158193)
Another reported synthetic route involves the reaction of dichlorocarbene (:CCl₂) with suitable substrates. smolecule.com Dichlorocarbene is a highly reactive intermediate, typically generated in situ from chloroform (B151607) and a strong base. While this method is well-established for the synthesis of dichlorocyclopropanes from alkenes, its specific application to produce this compound is less commonly detailed in the literature. The generation of this compound and its corresponding carbanion can be challenging, potentially leading to side reactions such as dehalogenation. nih.gov The impracticality of its production and handling has limited some of its synthetic applications. nih.gov
This compound as a Building Block in Organic Synthesis
The dual functionality of this compound—a gem-dichloro group and a nitro group—makes it a valuable C1 building block for constructing a variety of organic molecules. smolecule.com Its electrophilic character is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comontosight.ai
This compound is recognized as a building block for various organic compounds, including heterocycles. smolecule.com The synthesis of five-membered heterocyclic rings such as pyrazoles and oxazoles often involves the condensation of a C3 component with a hydrazine (B178648) or the cyclization of precursors containing the requisite atoms, respectively. youtube.comrsc.orgijpsonline.com The nitro group is a key functionality in many cycloaddition reactions used to form heterocyclic systems. mdpi.com For example, [3+2] cycloaddition reactions, which are powerful methods for synthesizing five-membered rings like pyrrolidines, can utilize nitro-containing compounds. mdpi.comnih.gov Given its structure, this compound can theoretically serve as a precursor in the synthesis of nitro-substituted heterocycles, which are themselves valuable in medicinal chemistry. nih.gov Chemical suppliers list this compound as a building block for heterocycles including pyrazoles and oxazoles. advatechgroup.com
This compound serves as an intermediate in the synthesis of both pharmaceuticals and agrochemicals. smolecule.comontosight.ai The dichloromethyl group is a structural motif found in some pharmaceutical compounds, such as the antibiotic Chloramphenicol and the antineoplastic agent Mitotane, highlighting the importance of synthons that can introduce this functionality. nih.gov
In the agrochemical sector, this compound's role is well-documented. It is a known metabolite and reductive dechlorination product of the widely used soil fumigant chloropicrin (trichloronitromethane). nih.govusda.gov The synthesis of chloropicrin itself proceeds via the exhaustive chlorination of nitromethane, a process in which this compound is a key intermediate. google.comresearchgate.netacs.org Furthermore, this compound has been investigated and used directly as a fumigant for grain and other stored products due to its biocidal activity. nv.gov
The carbon atom in this compound is highly electrophilic, a consequence of being bonded to two electron-withdrawing chlorine atoms and a nitro group. ontosight.ai This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution: The two chlorine atoms can be displaced by nucleophiles in substitution reactions. smolecule.com This reactivity is fundamental to its role as a synthetic building block. For example, reactions with strong sulfur nucleophiles like the bisulfide anion (HS⁻) can lead to reductive dechlorination. usda.gov Similarly, reactions with amines can occur, where the amine acts as a nucleophile. youtube.comlibretexts.org However, such reactions can be complex, as the primary amine product often remains nucleophilic and can react further, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comstudymind.co.uk
Condensation Reactions: As a nitroalkane, this compound possesses the potential to participate in condensation reactions. The Henry Reaction (or nitroaldol reaction) is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), initiated by a base. wikipedia.orgredalyc.org This reaction forms β-nitro alcohols, which are versatile intermediates. wikipedia.orgmdpi.com While the Henry reaction is a cornerstone of nitroalkane chemistry, its application with dihalogenated substrates like this compound can be sluggish and complicated by the reversibility of the reaction and potential side reactions. nih.gov Nevertheless, its ability to act as an electrophile in base-catalyzed condensations remains a key aspect of its chemical reactivity. smolecule.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | CHCl₂NO₂ |
| Nitromethane | CH₃NO₂ |
| Monochloronitromethane | CH₂ClNO₂ |
| Trichloronitromethane (Chloropicrin) | CCl₃NO₂ |
| Chlorine | Cl₂ |
| Sodium Hypochlorite | NaClO |
| Chloroform | CHCl₃ |
| Pyrazole | C₃H₄N₂ |
| Oxazole | C₃H₃NO |
| Pyrrolidine | C₄H₉N |
| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ |
| Mitotane | C₁₄H₁₀Cl₄ |
| Amine | R-NH₂ |
| Bisulfide | HS⁻ |
| Aldehyde | R-CHO |
| Ketone | R₂C=O |
This compound as a Nitrating Agent
This compound possesses a nitro group (-NO2), which theoretically allows it to act as a nitrating agent in organic synthesis. smolecule.comscispace.com The electrophilic character of the nitro group suggests its potential for introduction into other organic molecules, particularly aromatic compounds. smolecule.com Researchers have explored its potential in this capacity. smolecule.com
However, the practical application of this compound as a nitrating agent is not well-documented in readily available scientific literature. While its potential is recognized, its reactivity and propensity for decomposition necessitate carefully controlled reaction conditions. smolecule.com The presence of two chlorine atoms on the same carbon as the nitro group influences the compound's electronic structure and stability, which may complicate its use as a straightforward nitrating agent.
Studies on the nitration of aromatic compounds typically involve reagents like nitric acid in the presence of sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comperiodicchemistry.comlibretexts.orgwikipedia.org Other nitrating systems have also been developed to achieve selective nitration under milder conditions. mdpi.comorgchemres.org While this compound contains the necessary nitro group, its efficacy and substrate scope as a nitrating agent remain an area requiring further investigation.
Due to the limited availability of specific examples and detailed research findings in the scientific literature regarding the use of this compound as a nitrating agent for specific substrates with corresponding yields, a data table for this section cannot be provided.
Free Radical Chemistry of this compound
The free radical chemistry of this compound has been a subject of study, particularly in the context of it being a disinfection byproduct in water treatment processes. smolecule.comscience.govchemsrc.com Halonitromethanes, including this compound, are formed during ozonation and chlorine or chloramine (B81541) treatment of water containing natural organic matter. science.gov
The degradation of this compound can be induced by free radicals, such as the hydrated electron (e-aq) and the hydroxyl radical (•OH). science.gov The reactions of these radical species with this compound have been investigated using techniques like electron pulse radiolysis and transient absorption spectroscopy to determine reaction kinetics. science.gov
The reaction with the hydrated electron, a potent reducing agent, is rapid. science.gov This reaction leads to the formation of a carbon-centered radical and a nitrite (B80452) ion. In the presence of oxygen, this carbon-centered radical can further react to form a peroxyl radical, which can then undergo further reactions leading to mineralization. google.com
The reaction with the hydroxyl radical, a powerful oxidizing agent, also contributes to the degradation of this compound. science.gov The mechanism of this reaction can involve hydrogen atom abstraction or attack at other sites on the molecule. The ultimate degradation products of these free radical reactions include inorganic species such as chloride and nitrate (B79036) ions. google.com
Research has also explored the degradation of this compound in the presence of zero-valent iron, where it undergoes reductive dechlorination. science.gov This process involves parallel pathways of hydrogenolysis and alpha-elimination. science.gov
Below is a table summarizing key research findings on the free radical chemistry of this compound.
| Radical Species | Reaction with this compound | Key Findings | Citations |
| Hydrated Electron (e-aq) | Reductive degradation | The bimolecular rate constant is high, indicating a rapid reaction. The reaction leads to the formation of a carbon-centered radical and nitrite ion. | science.gov |
| Hydroxyl Radical (•OH) | Oxidative degradation | The reaction contributes to the overall degradation of this compound in advanced oxidation processes. | science.gov |
| Zero-Valent Iron (Fe0) | Reductive dechlorination | Degradation proceeds via parallel pathways of hydrogenolysis and alpha-elimination. | science.gov |
Formation Mechanisms and Precursor Studies of Dichloronitromethane
Formation during Water Treatment Disinfection Processes
The use of chemical disinfectants to eliminate pathogens from water can lead to the unintended formation of various disinfection byproducts, including dichloronitromethane. The specific disinfectant used, along with the characteristics of the raw water, significantly influences the formation pathways and yields of this compound.
Chlorination-Induced Formation Pathways
Chlorination is the most common method of water disinfection globally. The reaction of chlorine with certain organic and inorganic constituents in water leads to the formation of a variety of halogenated DBPs. The formation of this compound during chlorination involves a series of complex reactions.
The primary pathway for the formation of halonitromethanes (HNMs), including this compound, during chlorination is believed to involve the reaction of chlorine with nitrogenous organic precursors. This process can be broadly described by a free-radical mechanism. The reaction doesn't stop at monosubstitution; further reactions can lead to the formation of di- and tri-halogenated methanes. chemguide.co.uklibretexts.org The specific formation of this compound is a result of the substitution of two hydrogen atoms on the methyl group of a nitromethane (B149229) precursor with chlorine atoms. chemguide.co.uk
Studies have shown that the formation of trichloronitromethane (a related HNM) during chlorination is influenced by factors such as pH and chlorine dosage. For instance, with methylamine (B109427) as a precursor, the amount of trichloronitromethane produced increases with a higher pH and with an increase in chlorine dosage up to a certain point. nih.gov Beyond an optimal chlorine dosage, the yield may decrease as precursors are oxidized to other products like nitriles and aldehydes. nih.gov These findings suggest that similar factors likely influence the formation of this compound.
Ozonation-Enhanced Formation Mechanisms
Ozone (O₃) is a powerful oxidant used in water treatment for disinfection and the removal of taste, odor, and color. While effective, ozonation can alter the chemical structure of organic matter, sometimes leading to an increased formation potential for certain DBPs upon subsequent chlorination.
Research has indicated that pre-ozonation can enhance the formation of halonitromethanes. nih.govclemson.edu Ozonation can oxidize certain organic compounds, making them more amenable to forming HNMs during post-chlorination. Specifically, ozone can oxidize N-methylamines present in wastewater effluent to generate nitromethane. nsf.gov This nitromethane then acts as a key intermediate that is efficiently transformed into halonitromethanes, including this compound, upon the addition of chlorine. nsf.govresearchgate.net The destruction of amino acids and amine structures by ozone and the subsequent formation of nitro groups is a key mechanism that can explain the increased formation of HNMs. nih.gov
One study found that ozonation of wastewater effluent led to the formation of significant amounts of nitromethane, which accounted for a majority of the subsequent chloropicrin (B1668804) (trichloronitromethane) formation. researchgate.net This highlights the critical role of ozone in creating potent precursors for halonitromethanes.
Chloramination Effects on this compound Formation
Chloramination, the use of chloramines (typically monochloramine) as a disinfectant, is often employed to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). However, its effect on the formation of nitrogenous DBPs such as this compound is more complex.
Generally, chloramination leads to lower formation of halonitromethanes compared to chlorination. clemson.edu One study noted that monochloramination alone did not produce any measurable HNMs. clemson.edu However, when ozonation is followed by chloramination, some HNM formation can still occur, albeit at lower levels than with ozonation followed by chlorination. clemson.edu
The formation of another nitrogenous DBP, dichloroacetonitrile (B150184) (DCAN), has been found to be higher with chloramination compared to free chlorine addition. nih.gov During chloramination, both dissolved organic nitrogen (DON) and chloramines themselves can serve as nitrogen sources for the formation of N-DBPs. nih.govsigmaaldrich.com Research using isotopically labeled monochloramine has confirmed that the nitrogen atom in some N-DBPs can originate from the chloramine (B81541) disinfectant. nih.govnih.gov
Identification and Characterization of this compound Precursors
The presence and nature of organic matter in raw water are fundamental to the formation of this compound and other DBPs. Both natural and anthropogenic sources contribute to the pool of precursor compounds.
Role of Natural Organic Matter (NOM)
Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. It is ubiquitous in surface waters and is a primary precursor for DBP formation. The reactivity of NOM in forming this compound depends on its composition and chemical characteristics.
Dissolved organic nitrogen (DON), a component of NOM, is a significant precursor for the formation of nitrogenous DBPs. nih.gov Studies have shown that the formation of halogenated N-DBPs like trichloronitromethane and dichloroacetonitrile increases as the ratio of dissolved organic carbon (DOC) to DON decreases, indicating the importance of the nitrogen content in NOM. nih.gov
NOM can be fractionated into hydrophobic, transphilic, and hydrophilic components. Research suggests that hydrophilic NOM components, which are not effectively removed by conventional water treatment processes, are likely the main precursors of HNMs. clemson.edu In contrast, hydrophobic compounds in NOM with high aromaticity (indicated by a high SUVA₂₅₄ value) tend to have a higher reactivity for the formation of THMs and HAAs. researchgate.net Hydrophilic compounds, on the other hand, are more reactive towards the formation of emerging DBPs. researchgate.net Intracellular organic matter from cyanobacteria, which is often hydrophilic, can also serve as a significant source of DBP precursors. acs.org
Contribution of Nitrogenous Organic Precursors (e.g., Amines)
Specific nitrogen-containing organic compounds are key precursors to the formation of this compound. These precursors can originate from natural sources, such as the breakdown of proteins, or from anthropogenic sources like agricultural runoff and wastewater effluent.
A wide range of nitrogenous organic compounds have been identified as precursors for N-DBPs. A study investigating 31 organic nitrogen compounds found that amino acids, amines, dipeptides, purines, pyrimidones, and pyrroles can all act as precursors for trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) during chlorination and chloramination. nih.gov
The following table summarizes the findings from a study on the formation of TCNM and DCAN from various organic nitrogen precursors during chlorination, which provides insights into potential precursors for this compound.
| Precursor Compound | Compound Class | Relative TCNM Formation (Chlorination) | Relative DCAN Formation (Chlorination) |
|---|---|---|---|
| Tryptophan | Amino Acid | High | High |
| Alanine | Amino Acid | High | Moderate |
| Asparagine | Amino Acid | Moderate | High |
| Tyrosine | Amino Acid | Moderate | High |
| Glycine | Amino Acid | Moderate | Low |
| Methylamine | Amine | - | - |
| Methylpyrrole | Pyrrole | Low | Moderate |
Data adapted from a study on trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) formation, indicating potential precursor reactivity for this compound. nih.gov
Tertiary alkylamines, found in human waste and various consumer products, have also been identified as significant precursors for nitrogenous DBPs. nih.gov During chlorination, they degrade rapidly to form aldehydes and secondary alkylamines. nih.gov While one study did not detect this compound during the chlorination or chloramination of model tertiary alkylamines, it highlighted their role in the formation of other nitrogenous byproducts. nih.gov
Influence of Water Quality Parameters on this compound Formation
The formation of this compound and other halonitromethanes (HNMs) during water disinfection is a complex process significantly influenced by various water quality parameters. These parameters can affect the reaction rates, formation pathways, and the speciation of the resulting disinfection byproducts (DBPs). Understanding the role of pH, the presence of halides like bromide and iodide, and the concentration and character of dissolved organic nitrogen is crucial for controlling the formation of these potentially harmful compounds.
Impact of pH
The hydrogen ion concentration (pH) of the water is a critical factor governing the formation of various DBPs, including this compound. Research has shown that pH can influence both the yield and the chemical nature of the HNMs formed.
Studies have indicated that acidic conditions may favor the formation of chlorinated HNMs. nih.gov For instance, research on the formation of HNMs from nitrophenol precursors during a UV/post-chlorination process demonstrated that acidic pH facilitated the creation of these compounds. nih.gov Conversely, other studies have found that the formation of trihalomethanes (THMs) generally decreases at lower, more acidic pH levels, while the formation of haloacetic acids (HAAs) tends to increase. researchgate.netdtu.dk
In contrast, some research suggests that basic conditions are more conducive to the formation of certain HNMs. A study on trichloronitromethane, a closely related compound, found that a pH range of 8-9 favored its formation more than acidic or neutral conditions when catechol and nitrite (B80452) were the precursors. nih.gov Another investigation observed that HNM formation, in general, tended to increase with pH during ozonation-chlorination processes. clemson.edu This suggests that the optimal pH for HNM formation can be dependent on the specific precursors present in the water and the disinfection process employed. The differing observations highlight the complexity of pH's role in the formation pathways of these nitrogenous DBPs.
| pH Condition | Effect on HNM Formation | Precursors/Conditions | Reference |
|---|---|---|---|
| Acidic | Facilitated formation of chlorinated HNMs | Nitrophenol compounds during UV/post-chlorination | nih.gov |
| Increasing pH | Generally increased HNM formation | Ozonation-chlorination of various water sources | clemson.edu |
| Basic (pH 8-9) | Favored trichloronitromethane formation | Catechol and nitrite during chlorination | nih.gov |
| Decreasing pH | Increased haloacetonitrile (HAN) formation | Chlorination of body fluid analog | dtu.dk |
Effect of Bromide and Iodide Concentrations
The presence of bromide (Br⁻) and iodide (I⁻) ions in source water can significantly alter the speciation of disinfection byproducts, leading to the formation of brominated and iodinated HNMs. During chlorination, chlorine can oxidize bromide to form hypobromous acid (HOBr), which is a more effective halogenating agent than hypochlorous acid (HOCl) for certain organic precursors.
The presence of bromide generally shifts the formation of HNMs toward brominated and mixed bromo-chloro species. clemson.edu Studies have shown that as the initial bromide concentration increases, the molar yields of brominated THMs and HAAs also increase. nih.govresearchgate.net This shift is of particular concern as brominated and iodinated DBPs are often reported to be more cytotoxic and genotoxic than their chlorinated counterparts. researchgate.net
The role of iodide is more complex. While it can lead to the formation of iodinated DBPs, a competing reaction is the oxidation of iodide to iodate (B108269) (IO₃⁻) by chlorine. nih.gov This process can limit the amount of iodine available to be incorporated into organic precursors. nih.govacs.org The rate of iodate formation is enhanced by the presence of bromide. acs.org Consequently, at higher chlorine doses or longer contact times, the formation of iodinated organic byproducts may decrease as more iodide is converted to iodate. nih.gov
| Parameter | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Increasing Bromide (Br⁻) Concentration | Shifts HNM and THM speciation toward brominated forms. Increases molar yields of brominated DBPs. | Oxidation of Br⁻ to hypobromous acid (HOBr), a more reactive halogenating agent for some precursors. | clemson.edunih.govresearchgate.net |
| Increasing Iodide (I⁻) Concentration | Can lead to the formation of iodinated DBPs. However, total organic halogen (TOX) concentrations may decrease. | Competition between incorporation of iodine into organic matter and oxidation of iodide to iodate (IO₃⁻) by chlorine. | nih.govdaneshyari.com |
| Co-presence of Bromide and Iodide | Bromide enhances the rate of iodide oxidation to iodate. | HOBr formed from bromide oxidation is a more efficient oxidant for iodide than HOCl. | acs.org |
Role of Dissolved Organic Nitrogen (DON)
Dissolved organic nitrogen (DON) is a primary precursor for the formation of nitrogenous disinfection byproducts (N-DBPs), including this compound. The nitrogen atom in the this compound molecule originates from organic nitrogen compounds present in the source water.
Research has demonstrated a strong link between the concentration of DON and the formation potential of N-DBPs. Specifically, the formation of trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN), another N-DBP, has been shown to increase as the ratio of dissolved organic carbon (DOC) to DON decreases, indicating that nitrogen-rich organic matter is a key factor. nih.gov Hydrophilic fractions of natural organic matter (NOM) have been identified as containing significant HNM precursors. clemson.edu
Certain amino acids, which are components of DON, have been identified as particularly potent precursors for HNMs and other N-DBPs. Studies investigating various organic nitrogen compounds found that tryptophan, tyrosine, and asparagine were significant producers of TCNM and DCAN during chlorination and chloramination. nih.govnih.gov The specific structure of the DON compounds plays a crucial role in determining the yield and type of N-DBPs formed.
| DON Precursor Type | Specific Compound Examples | Observed N-DBP Formation Potential | Reference |
|---|---|---|---|
| Amino Acids | Tryptophan, Tyrosine, Asparagine, Alanine | High yields of Trichloronitromethane (TCNM) and Dichloroacetonitrile (DCAN) during chlorination/chloramination. | nih.gov |
| Hydrophobic Fractions of NOM | Hydrophobic Acid (HPOA) and Hydrophobic Neutral (HPON) | Gave higher TCNM yields than other fractions. The nitrogen origin for HPOA was primarily from DON. | researcher.life |
| General Organic Matter | Water with low DOC/DON ratio | Increased formation of TCNM and DCAN upon adding free chlorine. | nih.gov |
Computational and Mechanistic Studies on this compound Formation Pathways
Understanding the precise chemical reactions that lead to the formation of this compound is essential for developing effective control strategies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms that are often difficult to observe experimentally.
DFT calculations can be used to model the electronic structure of molecules and predict their reactivity, allowing researchers to map out potential formation pathways. A study on the formation of chlorinated HNMs from nitrophenol compounds utilized DFT to explore the reaction mechanisms during a UV/post-chlorination process. nih.gov The study proposed that the formation pathways involve several key steps:
Chlorine Substitution: The initial step involves the substitution of chlorine atoms onto the aromatic ring of the nitrophenol precursor.
Benzoquinone Formation: Subsequent reactions lead to the formation of benzoquinone-like intermediates.
Ring Opening: The aromatic ring of the intermediate compound is then cleaved, breaking it into smaller, aliphatic fragments.
Bond Cleavage: Finally, further bond cleavages and rearrangements occur, leading to the formation of the final halonitromethane product. nih.gov
These computational models help to identify key reactive intermediates and transition states in the formation of this compound. By understanding these detailed mechanistic steps, it becomes possible to predict which precursors are most likely to form HNMs and under what conditions, providing a theoretical basis for minimizing their presence in treated drinking water.
Environmental Occurrence and Distribution of Dichloronitromethane
Occurrence in Drinking Water Systems
The presence of Dichloronitromethane in drinking water is a direct consequence of disinfection processes, primarily those involving chlorine-based disinfectants. When these disinfectants react with natural organic matter (NOM) and other precursors in the source water, a variety of DBPs, including DCNM, can be formed. acs.orgcore.ac.uk
Survey and Monitoring Data in Global Water Supplies
A U.S. Nationwide DBP Occurrence Study provided extensive data on a range of disinfection by-products, including this compound. The study was designed to gather quantitative occurrence information for many DBPs that were not previously regulated or extensively monitored. epa.gov The following table summarizes DCNM occurrence data from a selection of U.S. drinking water treatment plants that were part of this nationwide survey.
Interactive Table 1: this compound (DCNM) Occurrence in Selected U.S. Drinking Water Treatment Plants
| Plant ID | Source Water Type | Primary Disinfectant | DCNM Concentration (µg/L) - Finished Water |
|---|---|---|---|
| Plant 2 | River | Ozone/Chloramine (B81541) | 0.6-2 |
| Plant 9 | River | Chlorine | ND - 0.2 |
| Plant 10 | River | Chloramine | 0.2 - 0.5 |
Data sourced from a U.S. Nationwide DBP Occurrence Study. "ND" indicates not detected. The concentration range reflects measurements taken at different times.
Concentrations and Frequency of Detection
The concentration and detection frequency of this compound can vary significantly depending on the specific characteristics of the water treatment plant and the source water. In a survey of 20 water supply systems in England and Wales, halonitromethanes (HNMs) as a group were found at a mean concentration of 0.4 µg/L. amazonaws.com Trichloronitromethane was the most commonly detected HNM in that study. amazonaws.com
In a study of chlorinated drinking water, DCNM was detected, and its formation was found to be influenced by the presence of precursors. iwaponline.com The detection frequency of DCNM in a nationwide survey of U.S. drinking water systems was notable, though it often appears at lower concentrations than some other regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). epa.gov
The table below provides a summary of DCNM concentrations and detection frequencies from various studies.
Interactive Table 2: Concentrations and Detection Frequency of this compound in Drinking Water
| Study/Location | Disinfectant | DCNM Concentration Range (µg/L) | Detection Frequency |
|---|---|---|---|
| U.S. Nationwide Study (12 plants) | Various | ND - 2.0 | Detected in multiple plants |
| English Survey (20 systems) | Various | (HNMs as a group) Mean: 0.4 | HNM group detected |
| U.S. EPA UCMR 1 | Various | Single detection at 3 µg/L | 1 of 3,874 PWSs |
Data compiled from various sources. "ND" indicates not detected. PWSs stands for Public Water Systems.
Presence in Wastewater Effluents and Recycled Waters
Wastewater effluents are a significant source of DBP precursors, including organic nitrogen, which can lead to the formation of nitrogenous DBPs like this compound during disinfection. acs.org Consequently, DCNM has been detected in treated wastewater.
Studies have shown that the type of wastewater treatment process influences the composition and concentration of DBPs in the final effluent. epa.gov For instance, the discharge of produced waters from oil and gas extraction into wastewater treatment plants has been linked to the formation of specific DBPs, including brominated nitromethanes. brunel.ac.uk In one study, dibromochloronitromethane (B120692) was detected at concentrations up to 8.5 µg/L in the effluent of a centralized waste treatment facility. brunel.ac.uk
Recycled water, which is treated wastewater intended for reuse, may also contain DCNM if chlorine-based disinfection is used. emerson.com The quality of recycled water is highly regulated to ensure it is safe for its intended use, which can range from irrigation to industrial applications. epa.govresearchgate.net
The following table presents data on the occurrence of DCNM in wastewater and recycled water.
Interactive Table 3: this compound (DCNM) in Wastewater and Recycled Water
| Water Type | Treatment/Disinfection | DCNM Concentration (µg/L) | Location/Study |
|---|---|---|---|
| Chlorinated BAC filter backwash water | Chlorine | 5.87 | China |
| Centralized Waste Treatment Effluent | Chlorine | (DBCNM) up to 8.5 | Pennsylvania, USA |
Data from specific studies investigating DBP formation in wastewater-related samples.
Geographic and Temporal Variability in this compound Occurrence
The occurrence and concentration of this compound are subject to both geographic and temporal variations. These variations are often linked to differences in source water quality, such as the concentration of natural organic matter and bromide, as well as seasonal changes in water temperature and pH. researchgate.net
Seasonal variations are a well-documented factor influencing DBP concentrations. researchgate.net Generally, higher water temperatures in the summer can lead to increased formation of some DBPs. researchgate.net For example, a study in Beijing, China, found high spatial and seasonal variation of DBPs, with levels being influenced by the water source (surface water vs. groundwater).
Geographic location plays a crucial role due to differences in geology, land use, and climate, which all affect the composition of the source water. For instance, coastal regions may have higher bromide levels in their source water, leading to the formation of more brominated DBPs.
Comparative Occurrence with Other Halonitromethanes and Disinfection Byproducts
This compound is one of several halonitromethanes (HNMs) that can be formed during water disinfection. Other common HNMs include trichloronitromethane (chloropicrin), bromonitromethane (B42901), and dibromonitromethane (B120713). The relative abundance of these HNM species is highly dependent on the disinfection conditions and the specific precursors present in the water. core.ac.uk
In general, the concentrations of HNMs are lower than those of the regulated trihalomethanes (THMs) and haloacetic acids (HAAs). amazonaws.com However, some studies have highlighted that nitrogenous DBPs, including HNMs, can be more cytotoxic and genotoxic than many of the regulated DBPs.
A bench-scale study comparing HNM and THM formation found that pre-ozonation before chlorination enhanced HNM formation, with trihalogenated HNMs being the major species formed. core.ac.uk In contrast, THM formation was higher in raw water and decreased after pre-ozonation, indicating different formation pathways for these two classes of DBPs. core.ac.uk The presence of bromide tends to shift the speciation of both HNMs and THMs towards more brominated forms. core.ac.uk
The table below provides a comparative look at the occurrence of this compound alongside other major halonitromethanes.
Interactive Table 4: Comparative Occurrence of Halonitromethanes (HNMs)
| Compound | Typical Concentration Range in Drinking Water (µg/L) | Notes |
|---|---|---|
| This compound (DCNM) | ND - 2.0 | Frequently detected but often at low concentrations. |
| Trichloronitromethane (TCNM) | ND - 5.0+ | Often the most prevalent HNM, also known as chloropicrin (B1668804). |
| Dibromonitromethane (DBNM) | Variable | Formation is favored in waters with high bromide content. |
| Bromothis compound (B120469) (BDCNM) | Variable | A mixed halogenated HNM. |
Concentration ranges are indicative and can vary significantly based on water quality and treatment. "ND" indicates not detected.
Toxicological and Genotoxicological Research Perspectives on Dichloronitromethane
In Vitro Cytotoxicity Assessments
Mammalian Cell Line Studies (e.g., Chinese Hamster Ovary (CHO) Cells)
Dichloronitromethane (DCNM) has been the subject of in vitro studies to determine its potential to cause cell death, known as cytotoxicity. A significant body of this research has utilized Chinese Hamster Ovary (CHO) cells, a standard model in toxicology for assessing the effects of chemical compounds on mammalian cells.
Research on a range of halonitromethane compounds, which are byproducts of drinking water disinfection, has demonstrated that DCNM is indeed cytotoxic to CHO cells. noaa.govnih.gov In comparative studies with other halonitromethanes, the degree of cytotoxicity varies based on the specific halogen atoms (bromine or chlorine) present in the molecule. One study established a rank order of chronic cytotoxicity for nine different halonitromethanes after a 72-hour exposure period. nih.gov In this ranking, this compound was found to be less cytotoxic than most of its brominated and mixed bromo-chloro counterparts but more cytotoxic than Chloronitromethane (B120751) (CNM) and Trichloronitromethane (TCNM). nih.gov
The general findings indicate that brominated nitromethanes tend to be more cytotoxic than their chlorinated analogs. nih.gov For instance, this compound was found to be significantly more cytotoxic than related compounds like dichloroacetic acid. acs.org This highlights that the nitro- group (NO2) plays a crucial role in the toxicity of this class of compounds.
Table 1: Comparative Chronic Cytotoxicity of Halonitromethanes in CHO Cells This interactive table ranks various halonitromethanes by their cytotoxicity, with lower %C½ values indicating higher toxicity.
| Compound | Cytotoxicity Rank (Highest to Lowest) |
|---|---|
| Dibromonitromethane (B120713) (DBNM) | 1 |
| Dibromochloronitromethane (B120692) (DBCNM) | 2 |
| Bromonitromethane (B42901) (BNM) | 3 |
| Tribromonitromethane (B120744) (TBNM) | 4 |
| Bromothis compound (B120469) (BDCNM) | 5 |
| Bromochloronitromethane (B120540) (BCNM) | 6 |
| This compound (DCNM) | 7 |
| Chloronitromethane (CNM) | 8 |
| Trichloronitromethane (TCNM) | 9 |
Source: Adapted from research findings on halonitromethane cytotoxicity. nih.gov
Dose-Response Relationships in Cellular Systems
The cytotoxicity of this compound is a dose-dependent phenomenon, meaning the extent of cellular damage is directly related to the concentration of the compound. This relationship is a fundamental concept in toxicology, and it is typically characterized by determining the concentration of a substance that produces a specific magnitude of response in a test population.
In the context of in vitro cytotoxicity studies with CHO cells, a key metric used to quantify this relationship is the "%C½" value. This value represents the concentration of the compound that inhibits the growth or reduces the density of the cell population to 50% of the untreated control cells over a specified exposure time. A lower %C½ value indicates a higher cytotoxic potency.
For this compound, the %C½ value has been determined and compared with a wide array of other disinfection by-products. noaa.gov Studies show that as the concentration of DCNM increases, the viability of CHO cells decreases, establishing a clear dose-response curve. acs.org For example, it has been reported that this compound is 30.8 times more cytotoxic than dichloroacetic acid, another common disinfection byproduct, demonstrating its potent dose-dependent effect on mammalian cells. acs.org This quantitative approach allows for the ranking of different compounds and provides a basis for understanding their relative toxic potential in cellular systems.
Genotoxicity Investigations
DNA Damage Detection (e.g., Single Cell Gel Electrophoresis Comet Assay)
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, such as DNA. The Single Cell Gel Electrophoresis (SCGE) assay, commonly known as the Comet Assay, is a sensitive technique used to detect DNA strand breaks in individual cells. rndsystems.comwikipedia.org When cells with damaged DNA are subjected to this assay, the fragmented DNA migrates away from the nucleus during electrophoresis, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage. rndsystems.com
Research has employed this method to evaluate the genotoxic potential of this compound in CHO cells. These studies have confirmed that DCNM can induce genomic DNA damage. nih.gov In a comparative analysis of nine halonitromethanes, DCNM was shown to be genotoxic, although its potency was lower than that of most brominated compounds. nih.gov The rank order for inducing DNA damage was different from that for cytotoxicity, indicating that the mechanisms for cell death and DNA damage may have distinct characteristics. nih.gov
Table 2: Comparative Genotoxicity of Halonitromethanes in CHO Cells (Comet Assay) This interactive table ranks various halonitromethanes by their ability to induce DNA damage. A higher rank indicates greater genotoxicity.
| Compound | Genotoxicity Rank (Highest to Lowest) |
|---|---|
| Dibromonitromethane (DBNM) | 1 |
| Bromothis compound (BDCNM) | 2 |
| Tribromonitromethane (TBNM) | 3 |
| Trichloronitromethane (TCNM) | 4 |
| Bromonitromethane (BNM) | 5 |
| Dibromochloronitromethane (DBCNM) | 6 |
| Bromochloronitromethane (BCNM) | 7 |
| This compound (DCNM) | 8 |
| Chloronitromethane (CNM) | 9 |
Source: Based on research data for genomic DNA damage induction. nih.gov
Mutagenicity in Bacterial Systems (e.g., Salmonella Mutagenicity Assay)
Mutagenicity, a specific type of genotoxicity, is the capacity of a chemical to cause changes in the DNA sequence of a cell, i.e., mutations. The Salmonella Mutagenicity Assay, also known as the Ames test, is a widely used method to screen for the mutagenic potential of chemicals. This assay uses specific strains of the bacterium Salmonella typhimurium that have pre-existing mutations, rendering them unable to synthesize a necessary amino acid. A positive test result occurs when the chemical causes a reverse mutation, allowing the bacteria to grow in an environment lacking that amino acid.
Studies have reported on the mutagenic properties of halonitromethanes, including this compound, in Salmonella typhimurium. acs.org The findings indicate that halonitromethanes are generally more mutagenic in this bacterial system than their corresponding halomethane counterparts (compounds without the nitro- group). acs.org This suggests that this compound possesses mutagenic activity, capable of inducing genetic mutations in bacterial systems.
Evaluation of DNA Adduct Formation
DNA adducts are segments of DNA that have become covalently bonded to a chemical. This type of DNA damage can be a critical initiating event in carcinogenesis, as it can lead to mutations if the cell's DNA repair mechanisms fail to correct it before cell division. nih.gov The formation of DNA adducts is considered a key indicator of a chemical's potential to cause cancer.
Molecular Mechanisms of this compound Toxicity
This compound (DCNM) is a member of the halonitromethane (HNM) class of drinking water disinfection byproducts (DBPs). acs.org Research into its toxicity focuses on its interactions at the cellular and molecular level, which are fundamental to understanding its potential health risks.
Halonitromethanes are recognized as potent genotoxins in mammalian cells. acs.orgnih.gov The primary cellular macromolecule affected by this class of compounds is genomic DNA. Studies have demonstrated that this compound and other HNMs are capable of inducing significant genomic DNA damage. nih.govacs.org Research using the Comet assay, a method for detecting DNA strand breaks, indicates that HNMs can induce high levels of this type of DNA damage in human cells. nih.gov
A comprehensive study evaluating nine different halonitromethanes in Chinese hamster ovary (CHO) cells established a rank order of their potential to cause genomic DNA damage. This compound was found to be genotoxic, although it was less potent than its brominated analogues like dibromonitromethane (DBNM) and bromothis compound (BDCNM). acs.orgnih.gov The findings highlight that the type and number of halogen atoms on the molecule influence its genotoxic potential, with brominated compounds generally exhibiting greater toxicity than their chlorinated counterparts. acs.orgnih.gov
Interactive Data Table: Genotoxicity of Halonitromethanes in CHO Cells
The following table summarizes the genotoxic rank order for various halonitromethanes, including this compound (DCNM). The ranking is from most genotoxic to least genotoxic based on the induction of genomic DNA damage.
| Rank | Compound Name | Abbreviation |
| 1 | Dibromonitromethane | DBNM |
| 2 | Bromothis compound | BDCNM |
| 3 | Tribromonitromethane | TBNM |
| 4 | Trichloronitromethane | TCNM |
| 5 | Bromonitromethane | BNM |
| 6 | Dibromochloronitromethane | DBCNM |
| 7 | Bromochloronitromethane | BCNM |
| 8 | This compound | DCNM |
| 9 | Chloronitromethane | CNM |
Data sourced from research on mammalian cell genotoxicity. acs.orgnih.gov
The mechanism of DNA damage induced by halonitromethanes appears to be significantly mediated by oxidative stress. Research conducted on two specific HNMs revealed that oxidized bases constituted a large proportion (50-75%) of the total DNA damage observed. nih.gov The formation of oxidized bases is a hallmark of damage caused by reactive oxygen species (ROS), suggesting that HNMs trigger oxidative stress pathways within the cell. While direct studies detailing the specific ROS generated by this compound are limited, the nature of the DNA damage strongly implicates the involvement of such pathways in its genotoxicity. nih.gov The depletion of intracellular antioxidants, such as glutathione (B108866), is a common feature of exposure to other halogenated disinfection byproducts, which further supports the hypothesis that oxidative stress is a key toxicity mechanism. nih.gov
Currently, detailed studies identifying specific genes or signaling pathways that are transcriptionally modulated by this compound are not extensively available in the scientific literature. The primary cellular response documented is the activation of DNA repair mechanisms following the induction of DNA strand breaks. nih.gov Although it is known that exposure to genotoxic agents typically triggers complex cellular responses, including cell cycle arrest and apoptosis, which are controlled by intricate gene regulatory networks, the specific gene expression profile altered by this compound has yet to be fully characterized.
Metabolism and Biotransformation Studies
The biotransformation of this compound is critical for its detoxification and elimination. The pathways involved are thought to be similar to those of other dihalomethanes.
Specific research detailing the complete dechlorination pathways of this compound and the definitive identification of its metabolites, such as nitromethane (B149229), in mammalian systems is limited. Reductive dechlorination is a known pathway for the breakdown of various chlorinated organic compounds. nih.gov However, the specific enzymes and intermediates involved in the step-by-step dechlorination of DCNM to nitromethane have not been fully elucidated in published studies.
Endogenous nucleophiles, particularly glutathione (GSH), play a central role in the biotransformation of many halogenated hydrocarbons. nih.gov The family of enzymes known as glutathione S-transferases (GSTs) catalyzes the conjugation of GSH to electrophilic compounds. nih.gov Studies on dichloromethane (B109758) (CH2Cl2), a related compound, show that theta-class GSTs are highly active in its metabolism. nih.gov The mechanism involves a nucleophilic attack by the sulfur atom of glutathione on the dihalomethane, leading to the displacement of a halide ion. nih.gov This forms a transient, unstable intermediate (e.g., S-(chloronitromethyl)glutathione) which would then be expected to undergo further, spontaneous reactions to yield less toxic products.
Cysteine, a precursor for glutathione synthesis, is also a key molecule in maintaining the cellular redox balance and antioxidant capacity. nih.gov The conjugation with glutathione is the first step in the mercapturic acid pathway, which ultimately leads to the excretion of the xenobiotic as an N-acetylcysteine conjugate. nih.gov Given the reactivity of other dihalomethanes with GSH, it is highly probable that glutathione and the GST enzyme system are the primary means of this compound biotransformation and detoxification in biological systems. nih.govpharmgkb.org
Comparative Toxicological Potency with Analogous Halogenated Nitrocompounds
This compound (DCNM) is part of the halonitromethane (HNM) class of disinfection byproducts, which are increasingly scrutinized for their potential health effects. acs.orgnih.gov Toxicological studies reveal significant differences in the potency of DCNM when compared to its halogenated nitro-analogs, with the type and number of halogen substitutions playing a crucial role in determining its biological activity. acs.org
Research on Chinese hamster ovary (CHO) cells has provided a clear hierarchy of cytotoxicity and genotoxicity among various HNMs. nih.gov In terms of chronic cytotoxicity, this compound is less potent than several of its brominated and mixed bromo-chloro counterparts. nih.gov The general trend observed is that brominated nitromethanes exhibit greater cytotoxicity than their chlorinated analogues. acs.orgnih.gov For instance, dibromonitromethane (DBNM) is consistently ranked as one of the most cytotoxic HNMs. nih.gov The order of declining cytotoxicity for several HNMs has been established as: DBNM > dibromochloronitromethane (DBCNM) > bromonitromethane (BNM) > tribromonitromethane (TBNM) > bromothis compound (BDCNM) > bromochloronitromethane (BCNM) > DCNM > chloronitromethane (CNM) > trichloronitromethane (TCNM). nih.gov
When assessing the capacity to induce genomic DNA damage, a similar trend is observed, with brominated species generally showing higher genotoxicity. nih.gov this compound is genotoxic, but less so than several other HNMs. acs.org The rank order for inducing genomic DNA damage in CHO cells is: DBNM > BDCNM > TBNM > TCNM > BNM > DBCNM > BCNM > DCNM > CNM. nih.gov
Furthermore, comparisons with other classes of disinfection byproducts, such as haloacetic acids (HAAs), highlight the relatively high potency of HNMs. This compound has been shown to be significantly more cytotoxic than dichloroacetic acid. acs.org Specifically, one study found DCNM to be 30.8 times more cytotoxic than dichloroacetic acid. acs.org While the maximum occurrence of dichloroacetic acid in drinking water can be substantially higher than that of DCNM, the greater cytotoxic potency of DCNM underscores its toxicological relevance. acs.org In general, halonitromethanes are more cytotoxic than their corresponding haloacetic acids. acs.org
The following interactive table provides a comparative overview of the toxicological potency of this compound and its analogous compounds based on studies in Chinese hamster ovary (CHO) cells.
Interactive Data Table: Comparative Toxicity of Halonitromethanes
| Compound | Rank Order of Chronic Cytotoxicity (Highest to Lowest) | Rank Order of Genotoxicity (Highest to Lowest) |
|---|---|---|
| Dibromonitromethane (DBNM) | 1 | 1 |
| Dibromochloronitromethane (DBCNM) | 2 | 6 |
| Bromonitromethane (BNM) | 3 | 5 |
| Tribromonitromethane (TBNM) | 4 | 3 |
| Bromothis compound (BDCNM) | 5 | 2 |
| Bromochloronitromethane (BCNM) | 6 | 7 |
| This compound (DCNM) | 7 | 8 |
| Chloronitromethane (CNM) | 8 | 9 |
| Trichloronitromethane (TCNM) | 9 | 4 |
Data Gaps and Future Research Directions in this compound Toxicology
Despite the growing body of research on this compound, significant data gaps remain, necessitating further investigation to fully comprehend its toxicological profile and potential risks to human health. nih.govca.gov Much of the existing data on the cytotoxicity and genotoxicity of DCNM and other halonitromethanes is derived from in vitro studies. acs.orgnih.gov While these studies are crucial for screening and mechanistic understanding, there is a pressing need for more in vivo research to validate these findings and to understand the compound's effects in a whole-organism context. nih.gov
A primary area for future research is the elucidation of the specific mechanisms underlying DCNM's toxicity and genotoxicity. nih.gov While it is understood that nitrogen-containing disinfection byproducts can be more genotoxic, the precise molecular pathways initiated by DCNM that lead to DNA damage and cellular toxicity are not fully characterized. nih.gov Investigating the role of metabolic activation, oxidative stress, and the formation of DNA adducts in DCNM's toxicological effects is a critical research direction. smolecule.com
Furthermore, the potential carcinogenicity of this compound remains an area of uncertainty. ca.govillinois.edu While some halogenated compounds are known carcinogens, dedicated long-term animal carcinogenicity studies on DCNM are lacking. nih.govnih.gov Such studies are essential for assessing the potential cancer risk associated with chronic low-level exposure through drinking water.
Future toxicological research should also embrace modern, high-throughput methodologies to accelerate the pace of investigation. nih.gov The application of toxicogenomics, proteomics, and metabolomics can provide a more comprehensive, systems-level understanding of the biological perturbations caused by DCNM. nih.gov These approaches can help in identifying key toxicity pathways and biomarkers of exposure and effect.
Finally, there is a need for more comprehensive exposure assessment. acs.org While DCNM is a known disinfection byproduct, its occurrence and concentrations in various water sources and treatment systems, and in relation to different disinfection methods, require ongoing monitoring. heraldopenaccess.uswaterrf.org Understanding the factors that influence its formation can lead to better strategies for minimizing its presence in drinking water. acs.orgnih.gov
Key areas for future research on this compound toxicology include:
In Vivo Studies: Conducting long-term animal studies to assess the chronic toxicity and carcinogenicity of this compound. nih.gov
Mechanistic Investigations: Elucidating the molecular mechanisms of DCNM-induced cytotoxicity and genotoxicity, including the role of metabolism and oxidative stress. nih.govsmolecule.com
Advanced Toxicological Models: Utilizing high-throughput screening, toxicogenomics, and other "Tox21" approaches to build predictive models of DCNM's toxicity. nih.gov
Exposure and Mixture Toxicology: Improving exposure models and investigating the toxicological effects of DCNM in combination with other disinfection byproducts commonly found in drinking water.
Environmental Fate and Degradation Pathways of Dichloronitromethane
Degradation in Aqueous Environments
In aquatic systems, dichloronitromethane is subject to degradation through two primary pathways: hydrolysis and photolysis. These reactions are critical in determining the compound's persistence in surface waters and groundwater.
Hydrolysis is a chemical degradation process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process involves the reaction with water and other nucleophiles, leading to its decomposition. smolecule.com The chlorine atoms in the molecule can be replaced by nucleophiles, initiating the breakdown of the compound. smolecule.com
Research indicates that the hydrolysis of this compound results in the formation of less harmful byproducts, primarily nitrous acid and hydrochloric acid. smolecule.com The kinetics of hydrolysis for similar compounds, such as dichloroacetonitrile (B150184), have been shown to follow second-order kinetics, with reaction rates increasing at higher pH levels. nih.gov
Table 1: Hydrolysis of this compound
| Reactant | Products | Influencing Factors |
|---|
Photolysis is a significant degradation pathway for this compound in sunlit surface waters. nih.gov This process involves the breakdown of the compound by light energy. Photolytic degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then attack the this compound molecule. nih.gov
Studies on the degradation of halonitromethanes have elucidated the mechanisms involved in their mineralization into nonhazardous inorganic products through advanced oxidation and reduction processes. nih.govacs.org The reaction of this compound with hydroxyl radicals and hydrated electrons, which are powerful reactive species often generated photochemically in natural waters, is a key mechanism. nih.gov Kinetic computer models have been successfully used to predict the decomposition of the parent compound and the formation of stable byproducts. nih.govacs.org The primary inorganic byproducts identified from these reactions include chloride ions and various nitrogen oxide species. nih.govacs.org
Table 2: Photolytic Degradation Byproducts of this compound
| Degradation Process | Reactive Species | Key Byproducts |
|---|
Abiotic Transformation Processes
Abiotic transformations, which are chemical reactions that occur without the facilitation of microorganisms, play a vital role in the environmental fate of this compound. These processes include reactions with naturally occurring chemical species in water and soil.
Reductive dehalogenation is a process where a halogen atom is removed from a molecule and replaced with a hydrogen atom. In anaerobic (oxygen-deficient) environments, such as saturated soils, sediments, and some groundwater systems, reduced sulfur species like hydrogen sulfide (B99878) can act as potent reductants.
Under anaerobic conditions, this compound can be produced as an intermediate during the rapid reductive dechlorination of the soil fumigant chloropicrin (B1668804) by hydrogen sulfide species. smolecule.com This indicates that this compound itself is susceptible to further reductive transformations in such environments. Studies on similar chloro-compounds have shown that reduced sulfur species, particularly polysulfides, are highly reactive and can effect abiotic transformations through nucleophilic substitution reactions, leading to the displacement of chlorine. nih.gov The reaction rates are significant enough that in environments with high concentrations of bisulfide and polysulfides, such as salt marsh porewaters, the half-lives of these chlorinated compounds can range from minutes to hours. nih.gov
The chemical structure of this compound, with two chlorine atoms attached to a carbon, makes it susceptible to nucleophilic substitution reactions. smolecule.com A nucleophile, an atom or functional group with a pair of electrons to donate, can attack the carbon atom, leading to the displacement of a chloride ion, which acts as a leaving group. smolecule.comlibretexts.orgyoutube.com
Fate in Soil and Sediment Systems
The fate of this compound in terrestrial environments is governed by a combination of physical, chemical, and biological processes. When released into the soil, its behavior is influenced by factors such as soil type, organic matter content, moisture, and the presence of reactive minerals. mdpi.com
This compound's presence has been confirmed in groundwater monitoring studies, suggesting it can persist and be transported through subsurface systems. smolecule.com The potential for this compound to leach through the soil profile into groundwater depends on its adsorption characteristics. Compounds with high soil adsorption coefficients tend to bind strongly to soil and sediment particles, limiting their mobility. nih.gov Conversely, lower adsorption would facilitate movement towards groundwater.
Persistence and Half-Life in Agricultural and Natural Soils
The persistence of this compound in soil environments is a key factor in determining its potential for leaching into groundwater and affecting non-target organisms. This compound has been identified as a major metabolite of chloropicrin and is considered a possible groundwater pollutant due to its persistence. smolecule.com
The mobility and retention of this compound in soil are significantly influenced by the soil's organic carbon content. smolecule.com The soil-water partitioning behavior of the compound varies across different agricultural soil types. smolecule.com Research on agricultural soils from California and Florida has provided insights into its adsorption characteristics, which are summarized in the table below.
Soil-Water Partitioning Coefficients for this compound
| Soil Characteristic | Value | Soil Type Example |
| Freundlich adsorption coefficient (Kf) | 0.39 - 8.55 L/kg | California and Florida agricultural soils |
| Organic carbon-normalized adsorption coefficient (Koc) | 18 - 60 mL/g | California and Florida agricultural soils |
| Freundlich adsorption coefficient (Kf) | 0.66 L/kg | Arlington sandy loam |
| Organic carbon-normalized adsorption coefficient (Koc) | 60.5 mL/g | Arlington sandy loam |
Data sourced from Smolecule. smolecule.com
These values indicate a moderate to high variability in the soil binding capacity of this compound. smolecule.com The organic matter content is a primary determinant of its retention in agricultural soils. smolecule.com
Despite its classification as a persistent degradation product, specific half-life values for this compound in various agricultural and natural soil types are not well-documented in publicly available scientific literature. The half-life of a pesticide or its metabolite can be influenced by a multitude of factors including soil type (e.g., sandy loam, clay), microbial populations, moisture content, temperature, and pH. usu.eduorst.edu Without specific studies on this compound, it is challenging to provide precise half-life data.
Metabolite Identification in Soil Matrices
The degradation of this compound in the environment can occur through both biotic and abiotic processes. Under certain conditions, it can undergo degradation through hydrolysis or photolysis. smolecule.com These processes can lead to the formation of less harmful, simpler inorganic products.
Research indicates that this compound can react with water and other nucleophiles, resulting in the formation of nitrous acid and hydrochloric acid as byproducts. smolecule.com The primary degradation pathway for many organochlorine compounds in the atmosphere is through oxidation by hydroxyl radicals, ultimately leading to the formation of water, hydrogen chloride, and carbon dioxide. industrialchemicals.gov.au While this compound is primarily a soil and potential groundwater contaminant, similar oxidative and hydrolytic degradation pathways are plausible in the soil environment.
The final breakdown products of its parent compound, chloropicrin, are reported to be carbon dioxide, nitrate (B79036), and chloride, which suggests that this compound, as an intermediate, would also eventually mineralize to these simpler compounds. researchgate.net
Bioaccumulation Potential in Environmental Organisms (Conceptual Framework)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates in the organism at a concentration higher than that in the surrounding environment. nih.govusgs.gov For organochlorine compounds, there is a general concern for bioaccumulation due to their lipophilicity (tendency to dissolve in fats) and persistence. nih.govusgs.gov
There is currently a lack of specific studies on the bioaccumulation potential of this compound in environmental organisms. However, a conceptual framework for assessing the bioaccumulation potential of a chemical like this compound would involve several key considerations:
Physicochemical Properties: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate. A high Kow value suggests a greater affinity for lipids and thus a higher potential to accumulate in the fatty tissues of organisms. The specific Kow for this compound would be a critical parameter in any assessment.
Persistence: The longer a chemical persists in the environment, the greater the opportunity for organisms to be exposed to it and for bioaccumulation to occur. nih.gov
Metabolism by Organisms: The ability of an organism to metabolize and excrete a chemical will significantly influence its bioaccumulation. Rapid metabolism and excretion will lead to lower bioaccumulation.
Trophic Level: For compounds that are not readily metabolized, biomagnification can occur, where the concentration of the chemical increases at successively higher levels in the food chain.
Environmental Impact Assessment Frameworks and Challenges
An environmental impact assessment (EIA) for a chemical substance like this compound would typically follow a structured framework to evaluate its potential risks to the environment. ead.gov.ngepa.gov This framework generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov
For pesticides and their metabolites, several frameworks and models exist to guide this process, such as those developed by regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). epa.goveuropa.eu These frameworks aim to systematically evaluate the potential adverse effects on non-target organisms, including terrestrial and aquatic plants and animals. epa.gov
A significant challenge in conducting a comprehensive environmental impact assessment for this compound is the scarcity of specific ecotoxicological data. While it is known to be a metabolite of chloropicrin, risk assessments often focus on the parent compound. nih.govepa.gov A peer review of the pesticide risk assessment for chloropicrin did not finalize the consumer risk assessment due to a lack of appropriate information to address the effect of water treatment processes on the nature of residues of chloropicrin and its metabolite this compound, which could be present in surface water and groundwater abstracted for drinking water. nih.gov
The challenges in assessing the environmental impact of this compound include:
Data Gaps: A lack of empirical data on its persistence, bioaccumulation, and toxicity to a wide range of environmental organisms hinders a quantitative risk assessment.
Focus on Parent Compound: Regulatory and research efforts are often concentrated on the active ingredient of a pesticide (in this case, chloropicrin), with less attention given to its metabolites unless they are of specific concern.
Complex Environmental Behavior: The fate and transport of this compound in the environment are influenced by a complex interplay of soil properties, climate, and microbial activity, making it difficult to predict its environmental concentrations and potential exposures without site-specific data.
Addressing these challenges would require further research focused specifically on the environmental behavior and ecotoxicology of this compound to support a more robust and scientifically defensible environmental impact assessment.
Analytical Methodologies for Dichloronitromethane Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating dichloronitromethane from complex sample mixtures, allowing for its precise measurement. Gas and liquid chromatography, coupled with sensitive detectors, are the most employed techniques.
Gas chromatography-mass spectrometry (GC-MS) is a principal and widely adopted method for the analysis of this compound and other halonitromethanes (HNMs). researchgate.netlancashire.ac.uk This technique combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification ability of mass spectrometry. lancashire.ac.ukfilab.fr In GC, volatile compounds like this compound are separated based on their physical and chemical properties as they interact with a stationary phase within a capillary column. lancashire.ac.uk Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratios, allows for definitive identification. nih.gov For this compound (CHCl2NO2), the NIST library reports a primary mass-to-charge peak (m/z) at 83. nih.gov
GC-MS has been successfully used to identify and quantify this compound in various sample types, including drinking water and precipitation. researchgate.netdiva-portal.orgsci-hub.se Research has demonstrated its utility in studying the formation of disinfection by-products (DBPs), where this compound is a compound of interest. sci-hub.seepa.gov To enhance sensitivity and minimize the thermal degradation of thermally labile compounds like some HNMs, specialized injection techniques such as cold on-column (COC) injection can be employed over conventional split/splitless injection. rsc.orgrsc.orgresearchgate.net
Tandem mass spectrometry (GC-MS/MS) offers an even higher degree of sensitivity and selectivity. lancashire.ac.uk In this technique, two mass analyzers are coupled together. The first analyzer selects the molecular ion of the target analyte (e.g., this compound), which is then fragmented, and the second analyzer monitors for specific fragment ions. This process significantly reduces background noise and matrix interference, allowing for lower detection limits and more reliable quantification, especially in complex samples. lancashire.ac.uk
Table 1: Selected Research Findings for GC-MS Analysis of this compound
| Study Focus | Matrix | Key Findings | Reference |
| HNM Analysis | Drinking Water | Developed a cold on-column (COC) GC-MS method to minimize thermal degradation of HNMs. | rsc.org, researchgate.net |
| DBP Quantification | Drinking Water | Utilized a GC-single quadrupole mass spectrometer with a multi-mode inlet to achieve low detection limits (15-100 ng/L) for various DBPs, including this compound. | researchgate.net, researchgate.net |
| DBP Identification | Drinking Water | Used low- and high-resolution GC/MS to identify mixed chloro-bromonitromethanes. | researchgate.net |
| Degradate Confirmation | Methanol (B129727) Trap Solution | Employed GC with mass selective detection to confirm the identity of this compound as a degradate of chloropicrin (B1668804). | epa.gov |
While gas chromatography is more common for volatile compounds like this compound, high-performance liquid chromatography (HPLC) also has applications in its analysis. cdc.gov HPLC separates compounds based on their interactions with a stationary phase in a column and a liquid mobile phase. The technique is particularly useful for non-volatile or thermally sensitive compounds. In the context of this compound analysis, HPLC has been used to identify it as a degradate of the soil fumigant chloropicrin. epa.gov In one study, residues trapped in methanol were analyzed by HPLC to detect this compound. epa.gov
For enhanced selectivity in complex matrices, HPLC can be coupled with advanced detectors like tandem mass spectrometry (HPLC-MS/MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS). acs.org While HPLC-ESI-MS/MS is a powerful tool, it can be susceptible to matrix effects. acs.org HPLC-ICP-MS/MS provides an element-selective detection method, which can simplify calibration and is less prone to molecular structure-dependent signal variations. acs.org Although a specific application for this compound using HPLC-ICP-MS/MS was not detailed in the reviewed literature, the technique's success in analyzing other halogenated organic compounds suggests its potential applicability.
Sample Preparation and Extraction Methods
Before chromatographic analysis, this compound must be extracted from its sample matrix (e.g., water, soil, or air) and concentrated. The choice of extraction method is critical for achieving high recovery rates and accurate quantification.
Liquid-liquid extraction (LLE) is a widely used and well-established technique for preparing water samples for the analysis of this compound and other DBPs. researchgate.netsyrris.comwikipedia.org This method operates on the principle of partitioning, where compounds are separated based on their differing solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.orgphenomenex.com For the extraction of semi-volatile organic compounds like HNMs from an aqueous solution, a water-immiscible organic solvent is added to the sample. The mixture is shaken vigorously to facilitate the transfer of the analytes from the aqueous phase to the organic phase, where they are more soluble. phenomenex.com The organic layer, now enriched with the target analytes, is then collected for analysis.
Studies have shown that LLE, often using solvents like methyl tert-butyl ether (MTBE) or ethyl acetate, provides good recovery rates (73-91%) for a range of halonitromethanes. rsc.orgresearchgate.net It is a core component of official methods, such as U.S. EPA Method 551.1, for analyzing organohalogen compounds in drinking water. researchgate.net Salt-assisted LLE, where a salt like sodium sulfate (B86663) is added to the aqueous sample, can further enhance extraction efficiency by decreasing the solubility of organic analytes in the water, thus driving them into the organic phase. researchgate.net
Solid Phase Extraction (SPE) is an alternative sample preparation method that offers several advantages over LLE, including reduced solvent consumption and procedural simplicity. rsc.orgrsc.orgsigmaaldrich.com SPE separates analytes from a liquid sample by partitioning them onto a solid sorbent material packed in a cartridge or disk. sigmaaldrich.comscientificlabs.ie The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a small volume of an organic solvent.
For halonitromethanes, SPE has been shown to be a viable alternative to LLE, particularly for the more commonly detected compounds like this compound. rsc.orgrsc.org One comparative study found that while LLE provided good recoveries for all nine HNMs studied, SPE achieved a similar recovery range for four specific HNMs, including this compound. rsc.orgresearchgate.net The choice of sorbent material is critical to the success of the extraction. The effectiveness of SPE can, however, vary significantly depending on the specific HNM, with some studies reporting recoveries below 50% for certain brominated analogues. rsc.orgrsc.org
Table 2: Comparison of LLE and SPE for Halonitromethane (HNM) Recovery
| Extraction Method | Analytes | Recovery Rate | Comments | Reference |
| Liquid-Liquid Extraction (LLE) | All nine HNMs | 73-91% | Showed good recoveries for the full suite of tested HNMs. | rsc.org, researchgate.net |
| Solid Phase Extraction (SPE) | This compound, Trichloronitromethane, Bromochloronitromethane (B120540), Dibromonitromethane (B120713) | Similar to LLE | A good alternative for the four most commonly present HNMs in tap water. | rsc.org, researchgate.net |
| Solid Phase Extraction (SPE) | Other HNMs (e.g., more brominated analogues) | <50% | Recoveries were significantly lower for other tested HNMs. | rsc.org, researchgate.net |
Headspace (HS) sampling is a solvent-free technique ideal for the analysis of volatile organic compounds (VOCs) in liquid or solid samples. aijirenvial.com The method involves placing a sample in a sealed vial and heating it to allow volatile analytes, like this compound, to partition from the sample matrix into the vapor phase (the headspace) above the sample. aijirenvial.comowlstonemedical.com A portion of this vapor is then injected into the GC for analysis. aijirenvial.com This technique minimizes contamination of the GC system by eliminating the injection of non-volatile matrix components. aijirenvial.com
There are two primary modes of headspace sampling: static and dynamic. owlstonemedical.com
Static Headspace (sHS): The sample is sealed in a vial and allowed to reach equilibrium between the sample and the vapor phase at a specific temperature. aijirenvial.comowlstonemedical.com A fixed volume of the headspace gas is then analyzed. Studies have successfully developed static headspace GC-MS methods for determining HNMs in water, achieving detection limits in the low µg/L range. researchgate.net The sensitivity can be enhanced by adding a chemical modifier or salt to the sample, which promotes the volatilization of the analytes. researchgate.net
Dynamic Headspace: In this technique, the headspace is continuously swept by an inert gas, and the volatile compounds are trapped and concentrated on an adsorbent material before being desorbed and transferred to the GC. owlstonemedical.com
A related technique, solid-phase microextraction (SPME), involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace. researchgate.net The analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. SPME has been used to quantify nitromethane (B149229), a related compound, in human blood with very low detection limits. researchgate.net
Development of Novel Analytical Approaches for this compound Monitoring
To address the challenges associated with this compound analysis, researchers are continuously developing novel analytical approaches. These advancements aim to improve sensitivity, reduce analysis time, and minimize analyte degradation.
One significant development is the use of cold on-column (COC) injection coupled with gas chromatography-mass spectrometry (GC-MS). rsc.orgresearchgate.net COC injection introduces the sample directly onto the GC column at a reduced temperature, which significantly minimizes the thermal degradation of unstable compounds like this compound. rsc.org Studies have demonstrated that COC injection provides a distinct advantage over conventional hot injection techniques for the analysis of thermally labile halonitromethanes. rsc.orgresearchgate.net
Another area of innovation is the application of tandem mass spectrometry (GC-MS/MS). ucalgary.ca This technique offers enhanced selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. ucalgary.ca This increased specificity helps to reduce matrix interferences and allows for more accurate quantification at very low concentrations. ucalgary.ca
Furthermore, advancements in sample preparation techniques are also being explored. While liquid-liquid extraction remains a standard method, solid-phase extraction (SPE) is being investigated as a simpler alternative for some applications. rsc.orgresearchgate.net Additionally, headspace analysis techniques, which involve analyzing the vapor above a sample, are being evaluated as they can reduce matrix effects and offer a simpler workflow. sc.edu The integration of automation in sample preparation and analysis also helps to reduce human error and improve the consistency of results. solubilityofthings.com
Strategies for Control and Removal of Dichloronitromethane
Precursor Removal Technologies in Water Treatment
The primary precursors to the formation of dichloronitromethane are natural organic matter (NOM) present in the source water. Therefore, a crucial strategy for controlling its formation is the effective removal of NOM prior to the disinfection process. Several advanced water treatment technologies are employed for this purpose.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic contaminants from water by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netcetjournal.it AOPs are recognized for their efficiency in degrading a wide range of organic pollutants, including the complex mixture of compounds that constitute NOM. nih.gov Common AOPs used in water treatment include ozone (O3), hydrogen peroxide (H2O2), ultraviolet (UV) radiation, and combinations thereof, such as O3/H2O2, O3/UV, and UV/H2O2. cetjournal.ittrojantechnologies.com
The fundamental principle of AOPs is the in-situ generation of highly reactive hydroxyl radicals, which are strong, non-selective oxidants. researchgate.net These radicals can effectively break down large, complex NOM molecules into smaller, more biodegradable compounds, thereby reducing the precursors available for this compound formation. nih.gov Research has shown that AOPs can significantly reduce the formation potential of various DBPs. For instance, studies have demonstrated that processes like O3/UV and O3/H2O2 can achieve substantial removal of DBP precursors. acs.org The combination of O3 and UV with H2O2 has been found to be more effective in reducing total organic carbon (TOC) and UV absorbance at 254 nm (a surrogate for NOM concentration) than individual processes. trojantechnologies.com
The effectiveness of AOPs in degrading NOM and subsequently reducing DBP formation is influenced by various factors, including the properties of the raw water, the specific AOP employed, and the operational parameters of the treatment process. nih.gov While AOPs can be highly effective, they may also lead to the formation of other transformation byproducts, necessitating careful optimization and monitoring. nih.gov
Biofiltration, particularly when using granular activated carbon (GAC) as a medium to support biological activity (Biological Activated Carbon or BAC), is an effective technology for removing DBP precursors. purdue.eduresearchgate.net This process combines the adsorptive properties of activated carbon with the metabolic activity of microorganisms to remove a broad range of organic compounds from water. purdue.edu
In a BAC system, a biofilm of microorganisms develops on the surface of the GAC media. These microorganisms biodegrade organic matter, including DBP precursors. researchgate.net The GAC serves a dual purpose: it adsorbs organic compounds, making them more available to the attached microorganisms, and it provides a large surface area for microbial colonization. purdue.edu BAC processes have been shown to enhance the removal of smaller, more hydrophilic organic compounds that are not as readily removed by conventional treatment processes. researchgate.net
Research has demonstrated that biofiltration can significantly reduce the formation potential of both carbonaceous and nitrogenous DBPs. nih.gov Studies have reported reductions in dissolved organic carbon (DOC) and dissolved organic nitrogen (DON), leading to decreased formation of trihalomethanes (THMs) and haloacetic acids (HAAs). nih.gov Specifically for nitrogenous DBPs, biofilters have been shown to remove precursors for halonitromethanes. nih.gov Combining ozonation with BAC can further enhance the removal of DBP precursors by breaking down large organic molecules into more biodegradable forms that are then removed in the biofilter. purdue.edu
The efficiency of BAC processes in removing DBP precursors depends on factors such as the empty bed contact time (EBCT), the type of filter media, and the characteristics of the source water. researchgate.netnih.gov
Adsorption using activated carbon, in both powdered (PAC) and granular (GAC) forms, is a widely recognized and effective method for removing NOM from water, thereby controlling the formation of DBPs. nih.govmdpi.com Activated carbon possesses a porous structure with a large internal surface area, which allows it to adsorb a wide variety of organic molecules. nih.gov
GAC is commonly used in fixed-bed reactors where water is passed through the carbon media. It has a high capacity for adsorbing hydrophobic NOM fractions, which are often significant precursors to DBP formation. mdpi.com Over time, the adsorption capacity of GAC becomes exhausted, and it needs to be regenerated or replaced. nih.gov The effectiveness of GAC in removing DBP precursors can decline as the bed life progresses. mdpi.com
PAC is added directly to the water, typically during coagulation or sedimentation, and is then removed along with other solids. researchgate.net This application provides flexibility in dosing to address seasonal variations in precursor levels. researchgate.net
The U.S. Environmental Protection Agency (EPA) recognizes GAC as an effective technology for removing DBP precursors. nih.gov Research has shown that GAC can achieve high removal rates for precursors of THMs and HAAs. mdpi.com However, the performance of activated carbon can be influenced by the characteristics of the NOM, with a preference for adsorbing more hydrophobic compounds. mdpi.com
| Treatment Technology | Typical Precursor Removal Efficiency | Key Operational Factors |
| Granular Activated Carbon (GAC) | 40% - 95% for THM and HAA precursors acs.orgmdpi.com | Empty Bed Contact Time (EBCT), carbon type, regeneration frequency, pretreatment (e.g., coagulation, ozonation) nih.gov |
| Powdered Activated Carbon (PAC) | Highly variable, dependent on dose and contact time | PAC dose, contact time, point of addition in the treatment train researchgate.net |
Membrane filtration processes, such as ultrafiltration (UF) and reverse osmosis (RO), are effective physical barriers for removing DBP precursors from water. These technologies separate contaminants from water based on size, and in some cases, charge.
UF membranes have pore sizes that can remove larger NOM molecules, colloids, and microorganisms. While UF can remove a fraction of DBP precursors, it is generally less effective for smaller, dissolved organic molecules. Therefore, UF is often used as a pretreatment for other processes like RO.
RO membranes have much smaller pores and can reject a wide range of dissolved substances, including salts and small organic molecules. RO is highly effective at removing both organic and inorganic DBP precursors. However, RO is a pressure-driven process that requires more energy and produces a concentrated waste stream (brine) that requires proper disposal.
| Membrane Process | Mechanism of Removal | Effectiveness for Precursor Removal |
| Ultrafiltration (UF) | Size exclusion | Effective for larger NOM molecules, colloids, and microorganisms. Less effective for smaller, dissolved organic molecules. |
| Reverse Osmosis (RO) | Size exclusion, diffusion | Highly effective for a wide range of dissolved organic and inorganic precursors. |
Post-Formation Removal Technologies for this compound
In situations where the formation of this compound cannot be completely prevented, post-formation removal technologies are necessary. These technologies aim to degrade or remove the compound from the treated water before it reaches the consumer.
UV-based treatments, particularly in combination with other chemicals to form AOPs, have been investigated for the degradation of various DBPs, including halonitromethanes. The UV/monochloramine (UV/NH2Cl) process is one such technology that has been studied for the removal of this compound.
In the UV/NH2Cl process, UV irradiation of monochloramine generates reactive radicals, including hydroxyl radicals (•OH) and various reactive chlorine species (RCS), which can effectively degrade organic contaminants. A study on the degradation of chlorinated halonitromethanes, including this compound, found that the UV/NH2Cl treatment was effective in their removal.
The degradation of this compound in this process occurs through multiple pathways. Direct photolysis by UV light plays a dominant role, accounting for over 60% of the degradation. The remaining degradation is attributed to reactions with hydroxyl radicals and reactive chlorine species. Specifically, for this compound, chlorine radicals (Cl•) and dichlorine radical anions (Cl2•-) are the main reactive chlorine species involved in its abatement.
Kinetic modeling of the UV/NH2Cl process has been developed to predict the degradation of this compound under various conditions. The second-order rate constants for the reaction of this compound with different radicals have been determined, providing a basis for optimizing the treatment process. The possible degradation pathways include hemolytic or heterolytic cleavage by UV irradiation and hydrogen abstraction or electron transfer by free radicals.
| Radical Species | Role in this compound Degradation |
| UV Photolysis | Dominant degradation pathway (>60%) |
| Hydroxyl Radical (•OH) | Contributes to degradation (3.8% - 24.5% of total Cl-HNMs) |
| Reactive Chlorine Species (RCS) | Significant contribution to degradation, primarily via Cl• and Cl2•- |
Chemical Reduction Approaches
Chemical reduction offers a promising avenue for the degradation of this compound. This approach involves the use of reducing agents to chemically transform the compound into less harmful substances. Advanced reduction processes have been investigated for the mineralization of halonitromethanes (HNMs), including this compound, into nonhazardous inorganic products. nih.govelsevierpure.com
One of the primary mechanisms in these advanced reduction processes is the reaction with hydrated electrons (e-aq), which are powerful reducing agents. Research has focused on determining the absolute reaction rate constants for the reaction between this compound and hydrated electrons to understand the degradation pathways. nih.govelsevierpure.com This method has shown excellent accuracy in predicting the decomposition of the parent compound. nih.govelsevierpure.com
Another significant chemical reduction approach is reductive dehalogenation using electrochemical systems. Studies have demonstrated that a granular activated carbon (GAC)-based electrode system can effectively degrade various halogenated disinfection byproducts. nih.govresearchgate.net In this process, the GAC first adsorbs the this compound, after which it is degraded through reductive electrolysis at a cathode. nih.govresearchgate.net This method has shown high removal efficiencies for a range of DBPs, with degradation verified by the production of halide ions as reduction products. researchgate.net
The table below summarizes the removal efficiency of reductive electrolysis for related halogenated compounds, illustrating the potential of this method.
| Disinfection Byproduct | Removal Efficiency after Electrolysis | Reference |
| Bromodichloromethane | 96% (after 12 hours) | nih.govresearchgate.net |
| Dichloroacetonitrile (B150184) | 99% (after 12 hours) | nih.govresearchgate.net |
| Chloroform (B151607) (Trichloromethane) | 63% (after 12 hours) | nih.govresearchgate.net |
| Various DBPs (13 of 22 studied) | >90% (after 6 hours) | researchgate.net |
It has been noted that the redox potential plays a crucial role in the dehalogenation of chlorinated compounds, with higher degradation rates observed under more negative redox conditions. nih.gov
Optimization of Disinfection Strategies to Minimize this compound Formation
A primary strategy for controlling this compound is to optimize the disinfection process itself to minimize its formation. Since this compound is a disinfection byproduct (DBP), its formation is dependent on the reaction between disinfectants and natural organic matter (NOM) present in the source water.
Key variables that influence the formation of DBPs include the concentration and character of NOM (often measured as Total Organic Carbon or TOC), the type and dose of the disinfectant, temperature, and pH. westechwater.com Therefore, strategies to minimize this compound formation center on controlling these factors.
Strategies for Minimizing DBP Formation:
Precursor Removal: The most effective way to curtail DBP formation is to remove the organic precursors, primarily TOC, from the water before the disinfectant is added. westechwater.com Enhanced coagulation and lime softening are common methods used to achieve higher levels of TOC removal. westechwater.com
Alternative Disinfectants: While chlorine is a common and effective disinfectant, it is highly reactive and can lead to significant DBP formation. westechwater.com Alternative disinfectants can be used to reduce the formation of certain DBPs.
Chloramines: Generally produce lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorine, though they can be associated with other types of DBPs. westechwater.com
Chlorine Dioxide: An effective disinfectant that typically results in fewer THM and HAA issues. westechwater.com
Ozone: A powerful oxidant and disinfectant. Ozonation can alter the structure of organic precursors. While it can decrease the formation potential for some DBPs, for others, like trihalonitromethanes, it can sometimes show an increase.
Ultraviolet (UV) Light: UV disinfection works well for pathogen control without forming DBPs, but it does not provide a residual disinfectant, necessitating a secondary disinfectant like chloramine (B81541). westechwater.com
Optimizing Disinfection Parameters: Adjusting the conditions of disinfection can also limit DBP formation.
pH Adjustment: The pH of the water affects the chemical reactions involved in DBP formation. Adjusting the pH can influence the type and quantity of DBPs formed.
Minimizing Disinfectant Dose and Contact Time: Using the minimum effective disinfectant dose and contact time required for adequate microbial inactivation can help reduce DBP formation.
The following table outlines various disinfection strategies and their impact on DBP formation.
| Strategy | Description | Impact on DBP Formation |
| Precursor Removal | Removing Natural Organic Matter (NOM) before disinfection. | Reduces the availability of organic material to react and form DBPs. |
| Use of Chloramines | Using chloramine instead of free chlorine for disinfection. | Generally forms lower levels of regulated THMs and HAAs. |
| Use of Chlorine Dioxide | Employing chlorine dioxide as the primary disinfectant. | Results in fewer issues with THM and HAA formation. |
| UV Disinfection | Using ultraviolet light for primary disinfection. | Does not produce DBPs, but requires a secondary disinfectant for residual protection. |
| Process Optimization | Adjusting pH, disinfectant dose, and contact time. | Can shift reaction pathways to favor less DBP formation. |
Assessment of Integrated Treatment Trains for this compound Control
An integrated treatment train, which combines multiple physical and chemical processes, is often the most effective approach for controlling this compound and other DBPs. This strategy involves a multi-barrier approach, targeting both the removal of precursors and the management of the disinfection process itself.
A highly effective integrated approach involves coupling ozonation with biological filtration prior to final disinfection. Research has shown that this combination can effectively lower the formation potentials of a wide range of DBPs, including trihalonitromethanes. Ozonation breaks down complex organic molecules, and the subsequent biofiltration step removes these more biodegradable compounds, significantly reducing the pool of DBP precursors before chlorination.
Another integrated treatment train involves the use of Granular Activated Carbon (GAC). GAC can be used in two main ways for DBP control:
Pre-Disinfection Adsorption: Placing GAC filters before the point of disinfection to adsorb NOM and other organic precursors.
Post-Disinfection Adsorption: Using GAC to adsorb DBPs that have already formed.
A novel integrated approach combines GAC adsorption with electrochemical reduction. In this system, DBPs are first captured and concentrated on the GAC, which then acts as a cathode for reductive degradation, offering a continuous removal and destruction process. nih.govresearchgate.net
The table below presents examples of integrated treatment trains and their mechanisms for controlling this compound.
| Treatment Train Configuration | Mechanism of Control | Key Findings |
| Ozonation → Biofiltration → Chlorination | Ozonation transforms NOM, and biofiltration removes the resulting biodegradable precursors, reducing DBP formation potential. | Effectively lowered formation potentials of all DBPs studied, including trihalonitromethanes. |
| Enhanced Coagulation → Filtration → Disinfection | Enhanced coagulation removes a higher percentage of TOC (DBP precursors) before disinfection is applied. | A fundamental and widely used strategy to reduce overall DBP formation. |
| GAC Adsorption → Reductive Electrolysis | DBPs are adsorbed onto GAC, which then serves as an electrode for their chemical reduction and destruction. | Offers a potential continuous capture and degradation process for halogenated DBPs. |
| Membrane Filtration (RO) → UV Disinfection → Chloramination | Reverse Osmosis (RO) removes a broad spectrum of precursors, followed by UV for primary disinfection and chloramination for residual. | A multi-barrier approach that minimizes precursor levels and uses a lower DBP-forming disinfectant for residual protection. |
By combining these different unit processes, water treatment facilities can create a robust and resilient system for managing the formation of this compound and ensuring the delivery of safe drinking water.
Theoretical and Computational Investigations of Dichloronitromethane
Electronic Structure Calculations of Dichloronitromethane
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, are used to determine the arrangement of electrons and nuclei, which in turn dictates the molecule's geometry, stability, and spectroscopic properties. For molecules like this compound, computational approaches such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be employed to calculate these characteristics. smolecule.com
Table 1: Representative Geometrical Parameters Calculated for Chloronitromethane (B120751) (as an analogue for this compound) Note: This data is for Chloronitromethane (CH₂ClNO₂) and is presented to illustrate the output of electronic structure calculations.
| Parameter | Value (from least-squares refinement) |
| r(C-N) | 1.509 Å |
| r(N-O) | 1.223 Å |
| r(C-Cl) | 1.742 Å |
| angle(ClCN) | 115.2° |
| angle(ONC) | 118.9° / 114.9° |
Source: Adapted from research on chloronitromethane. nih.gov
Density Functional Theory (DFT) Applications to this compound Reactivity
Density Functional Theory (DFT) has become a primary tool for studying chemical reactivity. researchgate.net Conceptual DFT, in particular, defines a set of reactivity indices that can predict how a molecule will behave in a chemical reaction. mdpi.comsemanticscholar.org These indices are derived from the change in a system's energy with respect to changes in the number of electrons or the external potential. semanticscholar.org
For this compound, DFT calculations can be used to compute global and local reactivity descriptors. Global indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of the molecule's ability to accept or donate electrons, respectively. mdpi.com Local indices, like the Fukui function f(r), can identify the specific atomic sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. semanticscholar.org This information is crucial for predicting its role in organic synthesis and its transformation pathways in the environment. smolecule.com
Table 2: Key Conceptual DFT Reactivity Indices and Their Significance
| Reactivity Index | Symbol | Significance |
| Electronic Chemical Potential | µ | Measures the escaping tendency of electrons from the system. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |
| Nucleophilicity Index | N | Quantifies the ability of a molecule to donate electrons. |
| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |
Source: Based on principles of Conceptual Density Functional Theory. mdpi.comsemanticscholar.org
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and interactions in condensed phases, such as liquids or solutions. youtube.com
While specific MD studies on this compound were not identified, research on nitromethane (B149229) provides a strong precedent. A combined DFT and MD study of liquid nitromethane under high pressure investigated structural and vibrational frequency shifts. dtic.mil The simulation revealed changes in intermolecular hydrogen bonding under shocked conditions. dtic.mil A similar MD simulation for this compound could be used to investigate its liquid-state structure, diffusion, and interactions with solvent molecules, such as water. This would be particularly relevant for understanding its environmental fate and transport, as it is known to be a disinfection byproduct in water. echemi.com
Quantum Mechanical Analysis of this compound Behavior
Quantum mechanical (QM) analysis encompasses a range of methods used to study chemical systems at the electronic level. researchgate.net For complex systems, such as this compound in a solvent or interacting with a biological molecule, full QM calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are often employed. youtube.com
In a QM/MM simulation, the chemically active part of the system (e.g., the this compound molecule and its immediate reaction partners) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient MM force field. youtube.com This approach allows for the accurate modeling of chemical reactions and electronic property changes within a complex environment. For this compound, a QM/MM analysis could be used to study its hydrolysis or its reactions with reducing agents in an aqueous solution, providing insights into its degradation mechanisms.
Predictive Modeling for this compound Degradation Kinetics and Pathways
Predictive modeling is essential for assessing the environmental persistence and transformation of contaminants like this compound. Kinetic models can simulate the degradation of a compound under specific conditions and help identify the primary reaction pathways. nih.govnih.gov
A study on the degradation of chlorinated-halonitromethanes, including this compound (DCNM), under UV/monochloramine (UV/NH₂Cl) treatment developed a first-principle kinetic model to simulate and predict its degradation. nih.gov The model successfully predicted DCNM degradation under various conditions and quantified the contributions of different factors. The study found that UV photolysis was the dominant degradation process, with significant contributions from reactions with hydroxyl radicals (HO•) and reactive chlorine species (RCS). nih.gov
The proposed degradation pathways for DCNM include:
Hemolytic/heterolytic cleavage: Direct breaking of chemical bonds by UV irradiation. nih.gov
Hydrogen abstraction: Removal of the hydrogen atom by free radicals like HO•. nih.gov
Electron transfer: Reaction with free radicals. nih.gov
Table 3: Modeled Contributions of Different Processes to the Degradation of Chlorinated-Halonitromethanes (including DCNM) under UV/NH₂Cl Treatment
| Degradation Process | Contribution |
| UV Photolysis | >60% |
| Hydroxyl Radical (HO•) | 3.8% - 24.5% |
| Reactive Chlorine Species (RCS) | 0.9% - 28.8% |
| Carbonate Radical (CO₃•⁻) | 0% - 26.1% |
Source: Analysis of degradation kinetic modeling and mechanism of chlorinated-halonitromethanes. nih.gov
This kinetic modeling provides a valuable framework for predicting and controlling the concentration of this compound in water treatment processes. nih.gov
Future Research Directions and Emerging Knowledge Gaps in Dichloronitromethane Studies
Addressing Gaps in In Vivo Toxicological Data
Current toxicological data for dichloronitromethane is limited, with a notable absence of comprehensive in vivo studies. chemicalbook.ingezondheidsraad.nl Most available information is derived from in vitro studies or extrapolated from data on similar compounds, which may not accurately reflect the complex biological interactions within a living organism. researchgate.net There is a critical need for long-term (chronic) toxicity and carcinogenicity studies in animal models to understand the potential health effects of prolonged exposure. apvma.gov.aufao.org
Key areas for future in vivo research include:
Chronic Toxicity and Carcinogenicity: Long-term studies, typically lasting 12-24 months in rodent models, are essential to determine the potential for this compound to cause cancer or other chronic health issues. fao.org These studies should investigate a range of dose levels to establish a clear dose-response relationship and identify a no-observed-adverse-effect level (NOAEL). apvma.gov.aufao.org
Reproductive and Developmental Toxicity: There is a significant lack of data on the potential for this compound to affect reproductive health and fetal development. chemicalbook.in Studies are needed to assess its impact on fertility, pregnancy outcomes, and the potential for birth defects.
Neurotoxicity: The potential for this compound to cause neurological damage is another area with insufficient data. ucla.edu Research should investigate both acute and chronic neurotoxic effects.
Table 1: Key Gaps in In Vivo Toxicological Data for this compound
| Toxicological Endpoint | Status of Available Data | Priority for Future Research |
| Chronic Toxicity | Limited/No Data Available chemicalbook.ingezondheidsraad.nl | High |
| Carcinogenicity | Limited/No Data Available chemicalbook.in | High |
| Reproductive Toxicity | No Data Available chemicalbook.in | High |
| Developmental Toxicity | Limited/No Data Available | High |
| Neurotoxicity | Insufficient Data ucla.edu | Medium |
Elucidation of Specific Molecular Mechanisms of this compound-Induced Biological Effects
Understanding the precise molecular mechanisms by which this compound exerts its toxic effects is crucial for accurate risk assessment. While it is known to be genotoxic, the specific pathways leading to DNA damage and other cellular effects are not fully understood. nih.govacs.org
Future research should focus on:
Genotoxicity Pathways: Investigating the formation of DNA adducts and the specific types of DNA damage caused by this compound and its metabolites.
Oxidative Stress: Determining the role of oxidative stress in this compound-induced toxicity. This includes studying the generation of reactive oxygen species (ROS) and their impact on cellular components. nih.gov
Metabolic Activation: Identifying the specific enzymes and metabolic pathways involved in the transformation of this compound into reactive metabolites. nih.gov Studies have suggested that glutathione (B108866) conjugation may play a role in its metabolism. ucla.edu
Research on this compound Interactions within Complex Chemical Mixtures
In real-world scenarios, exposure to this compound occurs in the context of complex mixtures of disinfection byproducts (DBPs) in drinking water. nih.gov The toxicological effects of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). ucla.edu However, there is a significant lack of research on the interactive effects of this compound with other DBPs. nih.govdwqr.scot
Future research priorities in this area include:
Mixture Toxicity Studies: Conducting in vivo and in vitro studies on environmentally relevant mixtures of DBPs that include this compound. nih.gov
Identifying Key Interactions: Determining which specific combinations of DBPs lead to synergistic toxic effects.
Modeling Mixture Effects: Developing predictive models to assess the risk of DBP mixtures based on the toxicity of individual components and their potential interactions. nih.gov
Development of Sustainable and Cost-Effective this compound Removal Technologies
Given the potential health risks associated with this compound, developing effective and sustainable methods for its removal from drinking water is a high priority. Current water treatment technologies have varying degrees of success in removing DCNM and other halonitromethanes.
Future research should focus on:
Advanced Oxidation Processes (AOPs): Investigating and optimizing AOPs, such as those using ozone, hydrogen peroxide, and UV light, for the degradation of this compound. arviatechnology.commdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. mdpi.com
Adsorption Technologies: Developing and improving adsorbent materials, like granular activated carbon (GAC), for the efficient removal of this compound. arviatechnology.com Research into more sustainable and regenerable adsorbent materials is needed.
Biological Treatment Methods: Exploring the potential of microbial degradation for the removal of this compound from water.
Hybrid Systems: Evaluating the effectiveness of combining different treatment technologies (e.g., AOPs with biological treatment or membrane filtration) to achieve higher removal efficiencies and cost-effectiveness. mdpi.com
Table 2: Overview of this compound Removal Technologies
| Technology | Principle | Advantages | Challenges for Future Research |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for chemical degradation. mdpi.com | High degradation efficiency for a wide range of pollutants. nih.gov | High energy costs, potential formation of byproducts, and pH sensitivity. mdpi.comnih.gov |
| Granular Activated Carbon (GAC) Adsorption | Physical adsorption of contaminants onto a porous carbon surface. arviatechnology.com | Cost-effective and simple to operate. arviatechnology.com | Finite adsorption capacity, requires periodic replacement and disposal. arviatechnology.com |
| Membrane Filtration (e.g., Reverse Osmosis) | Separation based on size exclusion using a semi-permeable membrane. arviatechnology.com | High removal efficiency for a broad range of contaminants. arviatechnology.com | Can generate toxic wastewater concentrate and requires significant maintenance. arviatechnology.com |
| Air Stripping | Volatilization of compounds from water into the air. google.com | Effective for volatile compounds. google.com | Transfers pollutant to another medium (air), requiring further treatment. google.com |
Advanced Computational Chemistry for Predictive Toxicology and Environmental Risk Assessment
Computational methods, including quantum chemistry and quantitative structure-activity relationship (QSAR) models, offer a promising avenue for predicting the toxicity and environmental fate of this compound. acs.orgsmolecule.com These in silico approaches can help to prioritize chemicals for further toxicological testing and fill data gaps where experimental data is lacking. ucla.edu
Future research in this area should aim to:
Develop and Validate QSAR Models: Create robust QSAR models that can accurately predict the various toxicological endpoints of this compound and other DBPs.
Utilize Quantum Chemistry: Employ quantum chemistry calculations to understand the reactivity of this compound and its metabolites at the molecular level, providing insights into its mechanisms of toxicity. acs.orgfigshare.com
Integrate Computational and Experimental Data: Combine computational predictions with in vitro and in vivo data to build more comprehensive and reliable risk assessment models. The U.S. Environmental Protection Agency's Toxicity Reference Database (ToxRefDB) is a valuable resource for this purpose. epa.gov
By addressing these research gaps, the scientific community can develop a more complete understanding of the risks posed by this compound and create more effective strategies for protecting public health.
Q & A
Q. What analytical techniques are recommended for detecting Dichloronitromethane in environmental samples?
this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For aqueous matrices, methods involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to concentrate the analyte. Radiolabeled studies (e.g., using [¹⁴C]-tracers) are critical for tracking degradation pathways, as demonstrated in volatility experiments where this compound was detected in methanol traps at 0.7% of applied radioactivity . In drinking water studies, standardized protocols align with disinfection byproduct (DBP) monitoring frameworks, as outlined in guidelines for trihalomethanes and related compounds .
Q. Under what conditions does this compound form as a disinfection byproduct?
this compound forms during chlorination or chloramination of water containing nitrogenous organic matter. Key variables include pH (optimal near neutral), chlorine dose, and precursor availability (e.g., amino acids or dissolved organic nitrogen). Studies show that pretreatment methods, such as ultrasonic or UV/PS oxidation, alter precursor structures and suppress this compound formation by disrupting nitrogenous intermediates . Controlled laboratory experiments should replicate realistic disinfection conditions, including temperature (20–25°C) and contact time (24–72 hours), to mimic treatment plants .
Q. What are the standard protocols for quantifying this compound in water treatment studies?
The U.S. EPA and international guidelines recommend EPA Method 551.1 or 552.3 for DBPs, which involve GC with electron capture detection (ECD) or MS. For soil systems, extraction with methanol or acetonitrile, followed by cleanup steps (e.g., silica gel chromatography), minimizes matrix interference. In volatility studies, airflow rates (~100 mL/min) and trapping media (e.g., methanol-cooled condensers) are standardized to capture gaseous degradation products . Method validation should include spike-recovery tests (target: 80–120%) and limits of detection (LOD) below 0.1 µg/L for water samples .
Advanced Research Questions
Q. How should researchers design experiments to investigate the degradation pathways of this compound in soil systems?
Degradation studies require controlled aerobic/anaerobic microcosms with radiolabeled this compound (e.g., [¹⁴C]-labeled) to track mineralization (e.g., ¹⁴CO₂ evolution) and intermediate formation. Key parameters include soil type (e.g., sandy loam vs. clay), moisture content (e.g., 60% of field capacity), and temperature (25°C). In a validated study, 79.1% of applied this compound volatilized within 144 hours, while 6.1% persisted as non-extractable residues, highlighting the need for long-term monitoring . Advanced mass balance approaches (e.g., LSC analysis) ensure ≥95% recovery of applied radioactivity to confirm pathway completeness .
Q. What methodological approaches can address contradictions in this compound persistence data across different studies?
Discrepancies often arise from variability in extraction efficiency, detection limits, or environmental conditions (e.g., soil organic matter). Researchers should apply the Reliable with Restriction framework (per OECD guidelines) to evaluate study validity:
- Tier 1: Assess adherence to GLPs (Good Laboratory Practices) or standardized testing protocols.
- Tier 2: Compare extraction methods (e.g., Soxhlet vs. accelerated solvent extraction) and analytical precision.
- Tier 3: Use probabilistic modeling to account for soil heterogeneity or microbial activity differences. For example, studies reporting this compound half-lives of 0.2–4.5 days in soil may reflect methodological divergence in quantifying non-extractable residues .
Q. How can advanced spectroscopic methods improve the detection limits of this compound in complex matrices?
High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) enhance specificity in complex environmental samples. For example, Fourier-transform ion cyclotron resonance (FT-ICR) MS can resolve this compound from co-eluting halocarbons. Isotope dilution techniques (e.g., ¹³C-labeled internal standards) correct for matrix effects in GC-MS analysis. Recent advancements in real-time monitoring, such as proton-transfer-reaction MS (PTR-MS), enable sub-ppb detection in air samples, critical for volatility studies .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
